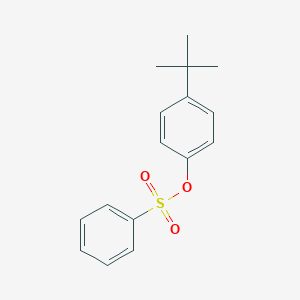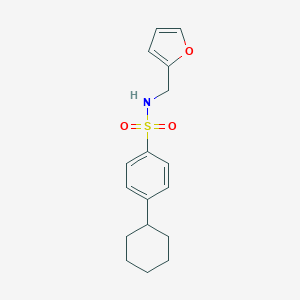
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol, also known as CGP 12177, is a selective beta-adrenoceptor antagonist. It was first synthesized in 1978 by Swiss pharmaceutical company Ciba-Geigy. Since then, it has been extensively studied for its potential applications in the fields of medicine and biology.
Wirkmechanismus
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 acts as a selective beta-adrenoceptor antagonist, which means that it binds to and blocks the beta-adrenergic receptors, preventing the action of the neurotransmitters epinephrine and norepinephrine. This results in a decrease in heart rate, blood pressure, and bronchial smooth muscle tone.
Biochemical and Physiological Effects:
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, as well as bronchial smooth muscle tone. It has also been shown to increase insulin secretion and glucose uptake in muscle cells, suggesting a potential role in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 has several advantages as a research tool. It is highly selective for beta-adrenoceptor subtypes, allowing for the study of specific receptor subtypes. It also has a long half-life, which allows for prolonged experiments. However, 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 has some limitations as a research tool. It has poor solubility in water, which can make it difficult to administer in experiments. It also has a low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177. One area of research is the development of more potent and selective beta-adrenoceptor antagonists. Another area of research is the exploration of the potential therapeutic applications of 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 in the treatment of various diseases, including heart failure, asthma, and obesity. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 and its potential mechanisms of action.
Synthesemethoden
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 can be synthesized through a multistep process involving the reaction of 2-isopropyl-5-methylphenol with cyclopentylamine, followed by the reaction of the resulting intermediate with 3-(chloropropyl)diethylamine. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 has been extensively studied for its potential applications in the fields of medicine and biology. It has been used as a research tool to study the beta-adrenergic receptor system, which is involved in the regulation of many physiological processes, including cardiac function, metabolism, and immune response. 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including heart failure, asthma, and obesity.
Eigenschaften
Produktname |
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol |
|---|---|
Molekularformel |
C18H29NO2 |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
1-(cyclopentylamino)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C18H29NO2/c1-13(2)17-9-8-14(3)10-18(17)21-12-16(20)11-19-15-6-4-5-7-15/h8-10,13,15-16,19-20H,4-7,11-12H2,1-3H3 |
InChI-Schlüssel |
BGYQTSBPTXZNPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CNC2CCCC2)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CNC2CCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B261673.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B261674.png)

![4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine](/img/structure/B261707.png)



![1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane](/img/structure/B261717.png)
